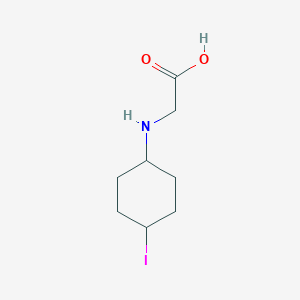

(4-Iodo-cyclohexylamino)-acetic acid

Description

(4-Iodo-cyclohexylamino)-acetic acid is a cyclohexaneacetic acid derivative featuring an iodine substituent at the 4-position of the cyclohexyl ring and an amino group linked to the acetic acid moiety. This compound is part of a broader class of amino acid derivatives used in pharmaceutical and chemical research, particularly as intermediates in organic synthesis or for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-[(4-iodocyclohexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h6-7,10H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTVISMKUJPMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-cyclohexylamino)-acetic acid typically involves the iodination of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes the reaction of cyclohexylamine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-cyclohexylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The iodine atom can be reduced to form cyclohexylamino-acetic acid.

Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of this compound.

Reduction: Cyclohexylamino-acetic acid.

Substitution: Various substituted cyclohexylamino-acetic acids depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-cyclohexylamino)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Iodo-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, potentially modulating their activity. The acetic acid moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of (4-Iodo-cyclohexylamino)-acetic acid and related compounds:

Physicochemical Properties

- Lipophilicity: Iodine substituents increase logP values, as seen in this compound (estimated logP ~2.5) and the tri-iodo derivative (logP >4) .

- Solubility: Hydrochloride salts (e.g., trans-2-(4-aminocyclohexyl)acetic acid HCl) exhibit higher aqueous solubility than free acids .

- Stability : Amide-containing derivatives (e.g., 2-(4-iodobenzamido)acetic acid) show enhanced stability under acidic conditions compared to ester precursors .

Research Findings and Challenges

- Stereochemical Impact : The trans configuration in cyclohexyl derivatives (e.g., ) significantly alters bioavailability compared to cis isomers, emphasizing the need for precise synthesis .

- Commercial Discontinuation: this compound’s discontinuation () suggests challenges in scalability or stability, highlighting the importance of alternative derivatives like BOC-protected analogues .

- Toxicity Data Gaps: Limited toxicological profiles for many compounds (e.g., ) underscore the need for further safety evaluations .

Biological Activity

(4-Iodo-cyclohexylamino)-acetic acid, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group substituted with an iodine atom and an amino-acetic acid moiety. The presence of iodine is significant due to its effects on the compound's reactivity and biological interactions.

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom enhances binding affinity, while the acetamide group improves solubility and stability, facilitating effective interactions with biological targets. Ongoing research aims to elucidate the exact pathways through which this compound exerts its effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Table 1 summarizes its minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.5 |

| Candida albicans | 0.5 |

These results suggest that the compound is particularly effective against gram-positive bacteria and fungi, making it a potential candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial effects, this compound has been studied for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The following table presents IC50 values for selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| KATO-III (stomach cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

These findings indicate that the compound may inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its potential as an anticancer therapeutic.

Case Studies

A case study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a mouse model of tumor growth. The study reported a significant reduction in tumor size compared to control groups, suggesting that the compound could be an effective agent in cancer treatment protocols .

Another study focused on its antimicrobial activity against biofilms formed by Staphylococcus aureus, revealing that the compound could disrupt established biofilms at concentrations lower than those required to inhibit planktonic growth . This characteristic is particularly valuable in treating chronic infections where biofilm formation poses a challenge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.